molecular formula C11H12N2O2 B12596156 Propan-2-yl (4-cyanophenyl)carbamate CAS No. 629648-16-4

Propan-2-yl (4-cyanophenyl)carbamate

Cat. No.: B12596156
CAS No.: 629648-16-4
M. Wt: 204.22 g/mol
InChI Key: YTFBYTJHKDREID-UHFFFAOYSA-N
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Description

Propan-2-yl (4-cyanophenyl)carbamate is a chemical compound with the molecular formula C11H12N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 4-cyanophenyl ring and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-cyanophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-cyanophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoylation reactions, where a carbamoyl chloride is reacted with a substituted phenol. This method is versatile and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale carbamoylation reactions. These reactions are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl (4-cyanophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl (4-cyanophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl (4-cyanophenyl)carbamate is unique due to the presence of the 4-cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

629648-16-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

propan-2-yl N-(4-cyanophenyl)carbamate

InChI

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14)

InChI Key

YTFBYTJHKDREID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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